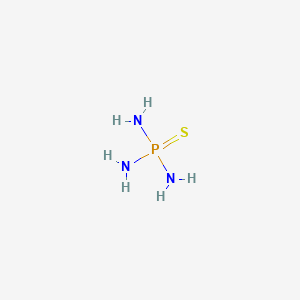
Phosphorothioic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triamide, also known as this compound, is a useful research compound. Its molecular formula is H6N3PS and its molecular weight is 111.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Urease Inhibition
NBPT acts as a urease inhibitor, which slows down the hydrolysis of urea into ammonia. This property is crucial for improving the efficiency of nitrogen fertilizers, particularly in crop production. By reducing ammonia volatilization, NBPT helps maintain higher levels of nitrogen in the soil, which is essential for plant growth.
- Effectiveness in Various Crops
Research indicates that NBPT significantly enhances NUE across different crops, including maize and rice. For instance, studies have shown that NBPT-coated urea can increase NUE by 51.38% to 72.18%, leading to improved crop yields and reduced environmental impact from excess nitrogen application .
Environmental Impact
Reduction of Nitrogen Losses
The application of NBPT has been linked to a significant reduction in nitrogen losses through gaseous emissions such as ammonia (NH3) and nitrous oxide (N2O). For example, one study reported a 34% reduction in N2O emissions when NBPT was applied under specific soil moisture conditions . This reduction is vital for minimizing the environmental impact of nitrogen fertilizers.
- Soil Water Content Influence
The effectiveness of NBPT varies with soil water content. Under optimal conditions (less than 60% water-filled pore space), NBPT demonstrated substantial reductions in nitrogen losses .
| Soil Water Content | NH3 Reduction (%) | N2O Reduction (%) | Reference |
|---|---|---|---|
| < 60% | Not significant | 34 | |
| > 60% | 31 | Not significant |
Case Studies
Field Studies on Crop Yield
A comprehensive field study evaluated the effects of NBPT-coated urea on maize growth and yield. The findings revealed that the application of NBPT not only increased nitrogen uptake but also enhanced overall crop yield, demonstrating its effectiveness as a fertilizer additive .
- Meta-Analysis Findings
Numerous meta-analyses have corroborated these findings, indicating that NBPT consistently improves NUE and reduces nitrogen losses across various agricultural settings .
Toxicological Assessments
While NBPT is beneficial for agricultural applications, its safety profile has also been assessed. Studies have evaluated its toxicity, potential for bioaccumulation, and effects on non-target organisms. The results indicate that when used according to guidelines, NBPT poses minimal risk to human health and the environment .
Propiedades
Número CAS |
13455-05-5 |
|---|---|
Fórmula molecular |
H6N3PS |
Peso molecular |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
Clave InChI |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
SMILES canónico |
NP(=S)(N)N |
Key on ui other cas no. |
13455-05-5 |
Sinónimos |
Thiophosphoryl triamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















